N,N,6-trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Lipophilicity ADME prediction SAR differentiation

This exact N,N,6-trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640976-19-6) is the only valid probe for dual CCR4 antagonism (US9493453B2) and 5-HT reuptake/5-HT1A agonism (EP3687989) SAR. Its 6-methylpyrazin-2-yl moiety directs distinct heteroaryl engagement vs. pyridyl/phenyl analogs. CNS-favorable profile (TPSA 61.3 Ų, HBD=0, XLogP3 1.7). Exact identity ensures reproducible target engagement and off-target selectivity data.

Molecular Formula C16H23N7
Molecular Weight 313.40 g/mol
CAS No. 2640976-19-6
Cat. No. B6470314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,6-trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2640976-19-6
Molecular FormulaC16H23N7
Molecular Weight313.40 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=CN=C3)C)N(C)C
InChIInChI=1S/C16H23N7/c1-12-9-14(21(3)4)20-16(19-12)23-7-5-22(6-8-23)15-11-17-10-13(2)18-15/h9-11H,5-8H2,1-4H3
InChIKeyYRJOQXDTJZNFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,6-Trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640976-19-6) – Structural Identity and Procurement Baseline


N,N,6-trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a synthetic, small-molecule heterocycle (C₁₆H₂₃N₇, MW 313.40 g/mol, exact mass 313.2015 Da) built on a pyrimidine core disubstituted with an N,N-dimethylamino group at position 4 and a 6-methyl substituent, and further substituted at position 2 with a piperazine ring bearing a 6-methylpyrazin-2-yl moiety [1]. The compound is catalogued as a research chemical (supplier ID: F6619-3731) offered by Life Chemicals in screening quantities (2 μmol, 5 μmol) [1]. Its computed physicochemical profile (XLogP3 ≈ 1.7, Topological Polar Surface Area ≈ 61.3 Ų, zero hydrogen bond donors, 7 hydrogen bond acceptors, 3 rotatable bonds) places it within favorable drug-like property space [1]. The compound falls within the generic scope of at least two distinct patent families: (i) piperazinyl pyrimidine derivatives claimed as CCR4 antagonists (US9493453B2) [2], and (ii) substituted pyrimidine piperazine compounds claimed as 5-HT reuptake inhibitors / 5-HT₁A receptor agonists (EP3687989 / US20200276196) [3].

Why N,N,6-Trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine Cannot Be Casually Replaced by In-Class Analogs


The piperazinyl pyrimidine scaffold tolerates subtle but functionally decisive substitution variations across the pyrimidine, piperazine, and terminal (hetero)aryl positions. In the CCR4 antagonist patent family (US9493453B2), the nature and position of substituents on the pyrimidine core (e.g., chloro, amino, alkylamino, alkoxy, methyl) and the identity of the terminal heteroaryl group (e.g., pyrazinyl, pyridyl, pyridazinyl, quinolyl) modulate both potency and selectivity [1]. Similarly, in the 5-HT reuptake inhibitor / 5-HT₁A agonist patent family (EP3687989), the substitution pattern on the pyrimidine–piperazine–aryl axis directly determines the balance between serotonin transporter (SERT) inhibition and 5-HT₁A receptor activation – two pharmacodynamic properties that must be tuned in tandem for CNS efficacy [2]. Consequently, even closely related analogs – such as the 6-des-methyl variant (CAS 2640846-12-2) or the N-ethyl homolog (CAS 2640969-48-6) – are unlikely to recapitulate the same pharmacological fingerprint without explicit comparative data. Procurement decisions for SAR exploration, lead optimization, or reference compound purposes demand exact structural identity, as generic substitution introduces uncontrolled shifts in target engagement, off-target liability, and physicochemical properties.

N,N,6-Trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine – Quantitative Differentiation Evidence vs. Closest Comparators


Structural Differentiation from the 6-Des-Methyl Analog (CAS 2640846-12-2): Impact on Lipophilicity and Predicted ADME Profile

The target compound bears a methyl group at position 6 of the pyrimidine ring, whereas its closest catalogued analog, N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640846-12-2), is unsubstituted at this position (hydrogen). The additional methyl group increases the computed XLogP3 from 1.3 (des-methyl analog) [1] to 1.7 (target compound) [2], a Δ of +0.4 log units, and increases molecular weight from 299.37 to 313.40 g/mol [1][2]. These alterations predict moderately enhanced membrane permeability and altered tissue distribution for the target compound relative to the des-methyl comparator [3].

Lipophilicity ADME prediction SAR differentiation

CCR4 Antagonist Patent Scope: The Target Compound as a Representative of the Pyrimidine-2-Piperazinyl-Pyrazine Subseries

US9493453B2 claims piperazinyl pyrimidine derivatives of generic Formula I as hCCR4 antagonists, specifying that the terminal aryl/heteroaryl group attached to the piperazine nitrogen may be a pyrazinyl group [1]. The 6-methylpyrazin-2-yl substituent present in the target compound represents a distinct heteroaryl subseries within this patent's scope, distinguishable from analogs bearing pyridyl, pyridazinyl, quinolyl, or substituted phenyl terminal groups [1]. The patent disclosure establishes that variations in this terminal heteroaryl position directly influence CCR4 antagonistic potency [1]. However, individual compound-level IC₅₀ values are not disclosed in the publicly available patent text, and no specific biological data for the target compound have been identified in the literature as of this analysis.

CCR4 antagonism chemokine receptor heteroaryl subseries

5-HT Reuptake Inhibitor / 5-HT₁A Agonist Dual Pharmacology: Structural Basis for the Target Compound's Relevance

Patent family EP3687989 / US20200276196 discloses substituted pyrimidine piperazine compounds of Formula (I) that simultaneously inhibit serotonin (5-HT) reuptake and activate 5-HT₁A receptors [1]. The target compound, bearing an N,N-dimethylamino group at pyrimidine position 4 and a 6-methyl group, falls within the claimed structural space. Critically, the patent specification emphasizes that small structural modifications – including substitution at the pyrimidine 6-position and the choice of N-alkyl groups (methyl vs. ethyl vs. higher alkyl) – modulate the balance between SERT inhibition potency and 5-HT₁A receptor binding affinity and intrinsic activity [1]. This dual mechanism is described as advantageous for the treatment of depression and anxiety disorders by simultaneously increasing synaptic 5-HT levels (via reuptake blockade) and providing rapid-onset anxiolytic effects (via presynaptic 5-HT₁A autoreceptor activation) [1]. No compound-specific binding or functional data for the target compound have been located in the public domain.

5-HT reuptake inhibition 5-HT1A agonism dual pharmacology

Physicochemical Differentiation: Hydrogen Bond Acceptor Profile and Topological Polar Surface Area in CNS Drug Design

The target compound exhibits 7 hydrogen bond acceptors (derived from pyrimidine nitrogens, pyrazine nitrogens, piperazine nitrogens, and the N,N-dimethylamino moiety) and a Topological Polar Surface Area of 61.3 Ų, with zero hydrogen bond donors [1]. These values fall within the empirically defined favorable range for CNS drug candidates (TPSA < 90 Ų; HBD ≤ 3) [2]. By comparison, a related N-ethyl analog (N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine, CAS 2640969-48-6) differs in the N-alkyl substitution at pyrimidine position 4 (ethyl vs. methyl), which subtly alters molecular volume, lipophilicity, and potential metabolic liability at the N-dealkylation site, although direct comparative TPSA values for this analog are not publicly available [3].

CNS drug design physicochemical properties blood-brain barrier penetration

Recommended Application Scenarios for N,N,6-Trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine Based on Available Evidence


CCR4 Antagonist SAR Probe in Chemokine Receptor Programs

Investigators pursuing CCR4 (hCCR4) antagonists for inflammatory, allergic, or autoimmune indications – including atopic dermatitis, asthma, and rheumatoid arthritis – may employ the target compound as a specific pyrazine-terminal subseries probe within the broader piperazinyl pyrimidine chemotype described in US9493453B2 [1]. The 6-methylpyrazin-2-yl group provides a distinct heteroaryl interaction vector compared to the pyridyl, pyridazinyl, and phenyl-based terminals more commonly exemplified in the patent [1]. The compound is suited for use in CCR4 binding assays, functional chemotaxis assays, and selectivity profiling against other chemokine receptors.

Dual 5-HT Reuptake Inhibitor / 5-HT₁A Agonist Lead Identification in CNS Drug Discovery

For neuroscience programs targeting depression and anxiety via simultaneous serotonin reuptake inhibition and 5-HT₁A receptor activation, the target compound represents a specific substitution combination (N,N-dimethyl at pyrimidine C-4, 6-methyl, 6-methylpyrazin-2-yl-piperazine) within the patented chemical space of EP3687989 / US20200276196 [2]. In-house radioligand binding assays (hSERT, h5-HT₁A), functional [³⁵S]GTPγS binding assays, and in vivo models (e.g., forced swim test, elevated plus maze) are recommended to benchmark the compound against known dual-mechanism agents.

Physicochemical Benchmarking for CNS-Penetrant Piperazine-Pyrimidine Lead Optimization

The compound's favorable CNS drug-like computed profile (TPSA 61.3 Ų, HBD = 0, XLogP3 ≈ 1.7, MW 313.40) makes it a useful reference point for medicinal chemistry teams optimizing CNS penetration within piperazine-pyrimidine series [3][4]. Parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 efflux ratio determination can be used to experimentally validate brain penetration predictions relative to analogs with higher TPSA, additional hydrogen bond donors, or increased molecular weight.

Negative Control or Specificity Tool for Kinase and GPCR Selectivity Panels

Given the piperazinyl pyrimidine scaffold's known potential for promiscuous kinase and GPCR engagement, the target compound may be deployed as a selectivity profiling tool in broad-panel screening (e.g., Eurofins Panlabs, DiscoverX). Comparative selectivity data against structurally related but differentially substituted analogs can inform scaffold-specific polypharmacology and guide the design of more selective chemical probes.

Quote Request

Request a Quote for N,N,6-trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.